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This guide provides an objective comparison of the long-term outcomes of surgical and non-
surgical interventions for two significant health conditions: severe obesity and coronary artery
disease. The information is intended for researchers, scientists, and drug development
professionals, with a focus on presenting quantitative data from pivotal clinical trials and
outlining the methodologies employed.

Severe Obesity: Bariatric Surgery vs. Intensive
MedicallLifestyle Therapy

For individuals with severe obesity, particularly those with associated type 2 diabetes, the
choice between surgical and non-surgical interventions has significant long-term implications
for weight management, glycemic control, and overall mortality.

Experimental Protocols and Methodologies

A key source of long-term data is the STAMPEDE (Surgical Treatment and Medications
Potentially Eradicate Diabetes Efficiently) trial. This was a single-center, randomized, controlled
trial involving 150 patients with type 2 diabetes and a body-mass index (BMI) of 27 to 43.[1]
Participants were randomized in a 1:1:1 ratio to one of three groups:

« Intensive Medical Therapy (IMT) alone: This included lifestyle counseling, weight
management, and a structured medication regimen to control blood glucose.
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e IMT plus Roux-en-Y Gastric Bypass: A surgical procedure that alters the digestive tract to
reduce stomach size and nutrient absorption.

o IMT plus Sleeve Gastrectomy: A surgical procedure that removes a large portion of the
stomach.

The primary outcome measured was a glycated hemoglobin (HbA1c) level of 6.0% or less, with
or without the use of diabetes medications, at 5 years.[1] Secondary outcomes included weight
loss, lipid profiles, blood pressure, medication use, and quality of life.[2]

Another significant source is the ARMMS-T2D (Alliance of Randomized Trials of Medicine vs
Metabolic Surgery in Type 2 Diabetes) study, which pooled data from four U.S. single-center
randomized trials. This analysis provides follow-up data for up to 12 years.[3]

Data Presentation: Long-Term Outcomes

The following table summarizes the 5-year and longer-term outcomes from the STAMPEDE
trial and the ARMMS-T2D pooled analysis.
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Intensive Roux-en-Y
Outcome . Sleeve .
Medical Gastric Data Source
Measure Gastrectomy
Therapy (IMT) Bypass
Glycemic Control
HbAlc <6.0% (5
5.3% 23.4% 28.6% [4]
years)
Mean Change in
HbA1lc from -1.6% (pooled -1.6% (pooled
_ -0.2% [3]
Baseline (7 surgery) surgery)
years)
Diabetes
Remission
18.2% (pooled 18.2% (pooled
(HbAlc < 6.5% 0% ) ) [5]
surger surger
off meds) (12 9o 9
years)
Use of Diabetes
o 98%
Medications (7 61% (from 98%) 61% (from 98%) [5]
(unchanged)
years)
Weight Loss
Mean Weight
-5.3 kg -18.6 kg -23.2 kg [4]
Loss (5 years)
% of Initial
] 20.0% (pooled 20.0% (pooled
Weight Loss (7 8.0% [5]

surgery) surgery)
years)
Cardiometabolic
& Quiality of Life
Improved HDL o o o
) ) No significant Significant Significant
and Triglycerides [5]
change Improvement Improvement
(7 & 12 years)
Improved Quality  No significant Significant Significant [6]
of Life (Physical improvement Improvement Improvement
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functioning,
general health,

energy) (5 years)

Mortality

All-Cause

Mortality

Reduction (vs. N/A
non-surgical

care)

Associated with
59% reduction
(with T2D) and
30% reduction
(without T2D)

Associated with

59% reduction

(with T2D) and [7]
30% reduction

(without T2D)

Increased Life
Expectancy (vs.

p ! y ( N/A
non-surgical

care)

5.1 years longer
(without T2D),
9.3 years longer
(with T2D)

5.1 years longer
(without T2D),
9.3 years longer
(with T2D)

Signaling Pathway and Workflow Visualization

The diagram below illustrates a simplified logical workflow for patient evaluation for bariatric
surgery versus medical management, a process central to trials like STAMPEDE.
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Non-Surgical Pathway
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Long-Term Follow-up

- Monitor Weight Loss
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- Manage Nutritional Deficiencies
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Patient Evaluation Workflow for Obesity Management.

Coronary Artery Disease: CABG vs. PCI

In patients with complex coronary artery disease (CAD), such as three-vessel or left main
disease, the primary revascularization strategies are coronary artery bypass grafting (CABG)
and percutaneous coronary intervention (PCI) with drug-eluting stents.

Experimental Protocols and Methodologies
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Long-term comparative data for CABG and PCI come from several landmark trials:

o SYNTAX Trial: A prospective, randomized trial that compared CABG with PCI using first-
generation drug-eluting stents in patients with three-vessel or left main coronary artery
disease. The primary endpoint was a composite of major adverse cardiac or cerebrovascular
events (MACCE) at 12 months, with follow-up extending to 10 years.[8]

o NOBLE Trial: A randomized trial comparing CABG and PCI with contemporary drug-eluting
stents for the treatment of left main coronary artery stenosis. The primary endpoint was a
composite of all-cause mortality, non-procedural myocardial infarction, any repeat
revascularization, and stroke at 5 years.[9][10]

 FAME 3 Trial: A multicenter, randomized trial comparing fractional flow reserve (FFR)-guided
PCI with current-generation zotarolimus-eluting stents versus CABG in patients with three-
vessel coronary artery disease not involving the left main coronary artery.[11][12]

Data Presentation: Long-Term Outcomes

The following table summarizes key 5- and 10-year outcomes from these pivotal trials.
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Outcome Measure
(at 5 or 10 years)

Percutaneous
Coronary

Intervention (PCI)

Coronary Artery
Bypass Grafting
(CABG)

Trial (Follow-up)

All-Cause Mortality

3-Vessel Disease

28%

21%

SYNTAX (10 years)[8]

Left Main Disease

26%

28%

SYNTAX (10 years)[8]

Left Main Disease

(Registry)

48% Survival

80% Survival

NOBLE period registry
(10 years)[9][10]

Major Adverse
Cardiac &
Cerebrovascular
Events (MACCE)

3-Vessel Disease (1

year)

17.8%

12.4%

SYNTAX[S]

3-Vessel Disease (5

years)

37%

27%

SYNTAX[8]

3-Vessel Disease
(FFR-guided)

Did not meet non-
inferiority vs. CABG

Lower event rates

FAME 3 (1 year)[12]

Repeat

Revascularization

3-Vessel/Left Main

_ 13.5% 5.9% SYNTAX (1 year)[8]
Disease
3-Vessel/Left Main

_ 26% 14% SYNTAX (5 years)[8]
Disease

o o _ MAIN-COMPARE (10
Left Main Disease Significantly Higher Lower
years)[13]

Stroke
3-Vessel/Left Main

_ 0.6% 2.2% SYNTAX (1 year)[8]
Disease
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Myocardial Infarction

3-Vessel/Left Main

Disease

9.7% 3.8% SYNTAX (5 years)[8]

Note: MACCE definitions may vary slightly between trials.

Experimental Workflow Visualization

This diagram illustrates a generalized workflow for patient randomization and follow-up in a
clinical trial comparing PCI and CABG, such as the SYNTAX or FAME 3 trials.
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Generalized Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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